molecular formula C42H76ClIO3 B12621982 2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene CAS No. 921229-83-6

2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene

Cat. No.: B12621982
CAS No.: 921229-83-6
M. Wt: 791.4 g/mol
InChI Key: WYXBRZQGWJCZHQ-UHFFFAOYSA-N
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Description

2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine, iodine, and three dodecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the dodecyloxy groups through etherification reactions. The chlorination and iodination steps are then carried out using appropriate halogenating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.

    Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its halogenated aromatic structure may interact with proteins, enzymes, or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene
  • 2-Chloro-3,4,5-tris(dodecyloxy)-1-bromobenzene

Uniqueness

2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and properties compared to similar compounds. The dodecyloxy groups also contribute to its solubility and interaction with other molecules, making it a versatile compound for various applications.

Properties

CAS No.

921229-83-6

Molecular Formula

C42H76ClIO3

Molecular Weight

791.4 g/mol

IUPAC Name

4-chloro-1,2,3-tridodecoxy-5-iodobenzene

InChI

InChI=1S/C42H76ClIO3/c1-4-7-10-13-16-19-22-25-28-31-34-45-39-37-38(44)40(43)42(47-36-33-30-27-24-21-18-15-12-9-6-3)41(39)46-35-32-29-26-23-20-17-14-11-8-5-2/h37H,4-36H2,1-3H3

InChI Key

WYXBRZQGWJCZHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)Cl)I

Origin of Product

United States

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